molecular formula C9H12ClNO3 B6222041 methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride CAS No. 2757999-91-8

methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride

Cat. No.: B6222041
CAS No.: 2757999-91-8
M. Wt: 217.6
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Description

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of a pyridine derivative with a furan derivative in the presence of a strong acid like hydrochloric acid, which facilitates the cyclization and formation of the fused ring system.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fused ring system makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate: The non-hydrochloride form of the compound.

    4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylic acid: A related compound with a carboxylic acid group instead of a methyl ester.

    4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxamide: A derivative with an amide group.

Uniqueness

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is unique due to its specific fused ring system and the presence of both a methyl ester and hydrochloride group. These features confer distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in synthesis and medicinal chemistry.

Properties

CAS No.

2757999-91-8

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

95

Origin of Product

United States

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